2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Description

Fundamental Chemical Properties of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Structural Characteristics and Molecular Geometry

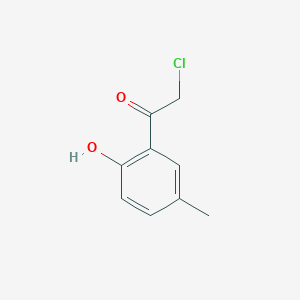

The molecular structure of this compound consists of a phenyl ring bearing both hydroxyl and methyl substituents, connected to a chloroacetyl functional group. This arrangement creates a compound with distinct chemical properties influenced by the positioning of these functional groups. The molecular formula is represented as C₉H₉ClO₂ with a molecular weight of 184.62 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting the precise positioning of each substituent on the aromatic ring system.

The structural framework features a hydroxyl group positioned ortho to the ketone carbonyl, creating favorable conditions for intramolecular interactions. The methyl group occupies the para position relative to the hydroxyl group, providing steric and electronic influences on the overall molecular behavior. The chloroacetyl side chain extends from the aromatic system, introducing additional reactivity through the presence of the chlorine atom. This combination of functional groups results in a molecule with multiple reactive sites and distinctive chemical properties.

The canonical Simplified Molecular Input Line Entry System representation of the compound is C1=CC(=C(C=C1C)O)C(=O)CCl, which provides a linear notation of the molecular connectivity. The International Chemical Identifier key is PCOICSAGVLNDFL-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications. These standardized representations facilitate accurate identification and communication of the compound's structure across various scientific platforms and databases.

Crystallographic Data and Bonding Patterns

The crystallographic analysis of this compound reveals specific spatial arrangements that influence its chemical behavior. The compound exhibits characteristic bond lengths and angles consistent with aromatic ketone structures. The carbon-oxygen bond length of the ketone carbonyl typically measures approximately 1.22 Angstroms, while the carbon-chlorine bond in the acetyl side chain demonstrates a length of approximately 1.78 Angstroms. These measurements align with standard values for similar organic compounds containing these functional groups.

The aromatic ring maintains planarity with carbon-carbon bond lengths averaging 1.40 Angstroms, characteristic of benzene-derived structures. The hydroxyl group attached to the aromatic ring forms a covalent bond with an oxygen-hydrogen length of approximately 0.96 Angstroms. The positioning of the hydroxyl group ortho to the ketone carbonyl creates a specific geometric arrangement that facilitates intramolecular interactions. The dihedral angle between the aromatic ring plane and the acetyl group varies depending on the conformation adopted by the molecule.

The crystal packing arrangements demonstrate intermolecular interactions that contribute to the compound's solid-state properties. Hydrogen bonding networks form between adjacent molecules, primarily involving the hydroxyl group as a hydrogen bond donor and the ketone carbonyl as an acceptor. These intermolecular forces influence the melting point, solubility characteristics, and overall stability of the crystalline form. The presence of the chlorine atom introduces additional weak interactions through halogen bonding, contributing to the three-dimensional crystal structure organization.

Intramolecular Hydrogen Bonding Effects

The ortho-positioning of the hydroxyl group relative to the ketone carbonyl in this compound creates conditions favorable for intramolecular hydrogen bonding. This interaction occurs when the hydrogen atom of the hydroxyl group forms a hydrogen bond with the oxygen atom of the adjacent ketone carbonyl group. Research on similar ortho-hydroxycarbonyl compounds demonstrates that such intramolecular hydrogen bonds typically exhibit energies ranging from 5 to 15 kilocalories per mole, depending on the specific geometric constraints and electronic environment.

The strength of the intramolecular hydrogen bond in this compound is influenced by several geometric parameters, including the hydrogen bond length, the donor-acceptor distance, and the bond angle. Typical hydrogen bond lengths in ortho-hydroxycarbonyl systems range from 1.8 to 2.2 Angstroms, with shorter distances indicating stronger interactions. The oxygen-oxygen distance between the hydroxyl and ketone groups typically measures between 2.5 and 2.8 Angstroms, while the optimal hydrogen bond angle approaches 180 degrees for maximum strength.

The formation of intramolecular hydrogen bonding significantly affects the compound's spectroscopic properties. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for the hydroxyl proton, typically appearing between 10 and 15 parts per million due to the hydrogen bonding interaction. Infrared spectroscopy demonstrates a broadening and red-shifting of the hydroxyl stretching frequency, typically appearing around 3200-3400 wavenumbers compared to free hydroxyl groups that absorb around 3600 wavenumbers. These spectroscopic changes serve as diagnostic tools for confirming the presence and strength of intramolecular hydrogen bonding in the compound.

| Parameter | Value Range | Typical Value |

|---|---|---|

| Hydrogen Bond Length | 1.8-2.2 Å | 1.9 Å |

| Oxygen-Oxygen Distance | 2.5-2.8 Å | 2.6 Å |

| Bond Angle | 160-180° | 175° |

| Bond Energy | 5-15 kcal/mol | 8-10 kcal/mol |

| Nuclear Magnetic Resonance Chemical Shift | 10-15 ppm | 12-13 ppm |

Physicochemical Properties

The physicochemical properties of this compound are determined by the interplay between its various functional groups and their respective contributions to molecular behavior. The compound exhibits characteristics typical of substituted acetophenones while displaying unique features attributable to the specific substitution pattern. The presence of both hydrophilic and hydrophobic regions within the molecule creates amphiphilic properties that influence its solubility and partitioning behavior in different media.

The density of the compound is predicted to be approximately 1.250 grams per cubic centimeter, reflecting the contribution of the chlorine atom to the overall molecular mass. The refractive index is estimated at 1.537, indicating moderate polarizability consistent with aromatic compounds containing electron-withdrawing groups. The logarithm of the partition coefficient (LogP) value is calculated to be 2.52, suggesting moderate lipophilicity that influences the compound's distribution between aqueous and organic phases.

Acid dissociation constant (pKa) values provide insight into the ionization behavior of the compound under various pH conditions. The phenolic hydroxyl group exhibits a predicted pKa value of approximately 9.84, indicating that the compound exists predominantly in its neutral form under physiological pH conditions. This ionization behavior significantly influences the compound's solubility characteristics and chemical reactivity in biological and environmental systems.

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of this compound demonstrate clear preferences for organic solvents over aqueous media. The compound exhibits complete insolubility in water due to the hydrophobic nature of the aromatic ring system and the limited hydrophilic character provided by the single hydroxyl group. This poor aqueous solubility is characteristic of substituted acetophenones with multiple hydrophobic substituents that cannot be adequately solvated by water molecules.

In contrast, the compound demonstrates good solubility in polar organic solvents. Dimethyl sulfoxide serves as an excellent solvent, with reported solubility of 50 milligrams per milliliter, equivalent to 332.96 millimolar concentration when ultrasonic assistance is employed. This high solubility in dimethyl sulfoxide results from the solvent's ability to form hydrogen bonds with the hydroxyl group while providing favorable interactions with the aromatic system through dipole-dipole forces.

The compound also exhibits solubility in other common organic solvents including dichloromethane, ethanol, and acetone, though specific quantitative data for these solvents requires experimental determination. The solubility in alcoholic solvents is enhanced by hydrogen bonding interactions between the compound's hydroxyl group and the alcohol molecules. Chlorinated solvents provide good solvation through favorable interactions with the chloroacetyl group, while the aromatic character contributes to solubility in aromatic solvents such as benzene and toluene.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Insoluble | Insufficient hydrophilic character |

| Dimethyl Sulfoxide | 50 mg/mL | Hydrogen bonding and dipole interactions |

| Alcohols | Moderate | Hydrogen bonding |

| Chlorinated Solvents | Good | Halogen-halogen interactions |

| Aromatic Solvents | Good | Pi-pi stacking interactions |

Thermal Stability and Phase Transition Behavior

The thermal properties of this compound reveal important information about its stability and phase behavior under varying temperature conditions. The compound exhibits a melting point range of 70-73 degrees Celsius according to literature data, indicating a relatively low melting point consistent with substituted acetophenones. This melting point reflects the balance between intermolecular forces, including hydrogen bonding, van der Waals interactions, and dipole-dipole forces that stabilize the crystalline structure.

The boiling point of the compound is reported as 137 degrees Celsius under reduced pressure conditions of 15 millimeters of mercury. Under standard atmospheric pressure, the boiling point would be significantly higher, likely exceeding 250 degrees Celsius. The relatively high boiling point compared to the melting point indicates strong intermolecular interactions in the liquid phase, primarily attributable to hydrogen bonding networks and dipolar interactions. The large difference between melting and boiling points suggests a stable liquid phase over a considerable temperature range.

Thermal stability analysis reveals that the compound remains stable under standard storage conditions when kept sealed in a dry environment at room temperature. The flash point is reported to exceed 230 degrees Fahrenheit (approximately 110 degrees Celsius), indicating moderate fire hazard potential. Decomposition typically begins at temperatures well above the boiling point, with initial degradation pathways likely involving cleavage of the carbon-chlorine bond in the acetyl side chain, followed by oxidation of the aromatic system under aerobic conditions.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 70-73°C | Standard pressure |

| Boiling Point | 137°C | 15 mmHg pressure |

| Flash Point | >230°F (>110°C) | Standard conditions |

| Storage Temperature | Room temperature | Dry, sealed environment |

| Thermal Decomposition | >200°C | Atmospheric pressure |

Properties

IUPAC Name |

2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOICSAGVLNDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398526 | |

| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22307-94-4 | |

| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxy-5-methylacetophenone. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the alpha position of the ethanone group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under mild conditions.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Substitution: Corresponding substituted products (e.g., amides, thioethers).

Oxidation: this compound is converted to 2-chloro-1-(2-oxo-5-methylphenyl)ethanone.

Reduction: The carbonyl group is reduced to 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone depends on its specific application

Molecular Targets: It may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares this compound with five structurally related hydroxyacetophenone derivatives, emphasizing substituent positions, physical properties, and synthetic routes.

Key Differences and Trends

Substituent Effects on Reactivity and Properties :

Electron-Withdrawing vs. Electron-Donating Groups: The chloroacetyl group (-COCH₂Cl) in the parent compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in substitution reactions). The additional chlorine in 22307-95-5 (C4 position) increases steric hindrance and may reduce solubility compared to the parent compound .

Melting Points :

- The hydroxymethyl-substituted derivative (50317-52-7) has a higher melting point (97–98°C) due to hydrogen bonding from the -CH₂OH group .

Synthetic Accessibility :

- The parent compound is synthesized via Friedel-Crafts acylation , a common method for aromatic ketones. In contrast, 75717-53-2 requires aluminium chloride-mediated reactions with chloroacetyl chloride , while 22307-95-5 involves a Fries rearrangement , which is sensitive to substituent positioning .

Biological Activity

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, with the molecular formula C₉H₉ClO₂, is an organic compound characterized by its chloro and hydroxy substituents on a phenyl ring. This unique structure endows it with potential biological activities, particularly in medicinal chemistry and drug development. The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and chemical products.

Synthesis

The synthesis of this compound typically involves the chlorination of 2-hydroxy-5-methylacetophenone using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction conditions are optimized to achieve high yields and purity, which are crucial for subsequent biological applications.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins, while the chloro group may participate in electrophilic aromatic substitution reactions. These interactions can modulate enzyme activities and influence cell signaling pathways involved in processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated phenolic derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar activities .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various halogenated phenolic compounds, including derivatives of this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Study 2: Cellular Signaling Modulation

Another research focused on the impact of this compound on cellular signaling pathways. The findings revealed that this compound could modulate pathways related to inflammation and cell survival, suggesting its utility in therapeutic applications targeting inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-5-methylacetophenone | Lacks the chloro group | Less reactive in substitution reactions |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | Contains additional methoxy groups | Influences reactivity and potential biological activity |

| 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone | Contains a bromo group instead of chloro | Affects reactivity and applications compared to the chloro variant |

The distinctive combination of chloro and hydroxy groups makes this compound versatile for various chemical transformations and applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-chloroacetyl chloride and a substituted phenol derivative. A biphasic system (dichloromethane and aqueous NaOH) at 0°C for 3 hours is effective for acylation . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can purify the product. Reaction progress should be monitored via HPLC with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the phenolic -OH (δ ~12 ppm), acetyl group (δ ~2.5 ppm for CH), and aromatic protons (δ 6.5–7.5 ppm). Intramolecular hydrogen bonds (O-H···O, N-OH···O) can be identified via NMR coupling constants and NOE correlations .

- X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces). Validate geometric parameters (bond lengths, angles) with PLATON or CCDC tools .

Q. How can HPLC methods be optimized for purity analysis of this compound?

- Methodological Answer : A reverse-phase HPLC method using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v) at 1.0 mL/min provides baseline separation. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Retention time: ~6.2 minutes .

Advanced Research Questions

Q. How can molecular docking and ADMET studies predict the pharmacological potential of this compound?

- Methodological Answer :

- Docking : Use PyRx or AutoDock Vina to dock the compound into target proteins (e.g., microbial enzymes). Minimize energy with the MMFF94 force field. Validate binding poses with Discovery Studio’s LigPlot+ for hydrogen bond/π-π interactions .

- ADMET : Employ SwissADME to predict Lipinski’s Rule compliance (zero violations ideal), bioavailability scores, and blood-brain barrier permeability. Use ProTox-II for toxicity profiling (LD, hepatotoxicity) .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : If anomalous peaks suggest isomerization (e.g., E→Z oxime regrouping), conduct variable-temperature NMR (VT-NMR) to study dynamic equilibria. For crystallographic disagreements (e.g., hydrogen bond geometry), cross-validate with DFT calculations (B3LYP/6-31G*) and Hirshfeld surface analysis .

Q. How do pH and ionic strength optimize biocatalytic reductions involving this compound?

- Methodological Answer : For asymmetric reductions (e.g., using Acinetobacter sp.), test phosphate buffers (pH 6.0–8.0, ionic strength 0.05–0.2 M). Optimal yield (56.2%) and stereoselectivity (>99.9% ee) are achieved at pH 7.6. Use HPLC with a chiral column (e.g., Chiralpak IA) to monitor enantiomeric excess .

Q. Which computational tools are essential for crystallographic data refinement and validation?

- Methodological Answer :

- Refinement : SHELXL for small-molecule refinement; apply TWIN/BASF commands for twinned data. For macromolecules, use SHELXPRO with high-resolution (<1.2 Å) datasets .

- Validation : Check CIF files with checkCIF/PLATON for missed symmetry, solvent voids, and R-factor discrepancies. Address outliers using OLEX2’s structure editor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.